2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-25-9-7-23-15(16-6-3-8-26-16)10-12(22-23)11-21-18(24)17-13(19)4-2-5-14(17)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSDLVVOOUOOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₈H₁₇ClFN₃O₃
- Molecular Weight : 377.8 g/mol
- CAS Number : 1421474-26-1
The compound exhibits biological activity primarily through its interaction with specific molecular targets, which can include enzymes and receptors involved in various diseases. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to multiple pharmacological effects, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of benzamide compounds, including those with pyrazole linkages, demonstrate significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various fungi and bacteria, suggesting that 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide may possess comparable properties.
| Microorganism | Activity | Reference |
|---|---|---|
| Mythimna separate | Good lethal activity | |
| Helicoverpa armigera | Significant inhibition | |
| Pyricularia oryae | Inhibition rate of 77.8% |
Insecticidal Activity
In bioassays conducted on insect pests, compounds structurally related to 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide have shown promising insecticidal properties. For example, certain derivatives exhibited up to 70% mortality in tested species at concentrations around 500 mg/L.
Cytotoxicity Studies
Cytotoxicity assays in human cell lines have revealed that related benzamide derivatives can induce apoptosis in cancer cells. The presence of the furan and pyrazole groups appears to enhance this effect, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of a series of benzamide derivatives against Pyricularia oryae. The compound demonstrated a notable inhibition rate compared to control substances, indicating its potential as an antifungal agent in agricultural applications .
Case Study 2: Insecticidal Properties
Research on insecticidal properties highlighted that certain derivatives exhibited high toxicity against Spodoptera frugiperda, with effective concentrations leading to significant mortality rates. This suggests that the compound could be developed as a natural pesticide .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. A study published in RSC Advances reported that derivatives containing furan and pyrazole moieties showed effective inhibition against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. In vitro studies indicated that it inhibits the proliferation of cancer cells through mechanisms involving kinase inhibition, which is crucial in cancer signaling pathways. For instance, it has shown promising results against lung cancer cell lines with IC₅₀ values ranging from 0.75 to 4.21 µM.
Case Study: Anticancer Efficacy
A pivotal study by Li et al. investigated the anticancer efficacy of pyrazole derivatives including our compound of interest. The results indicated a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers.
Antiviral Activity
Recent investigations into antiviral applications have revealed that structurally related compounds possess inhibitory effects on RNA viruses. The presence of the pyrazole moiety enhances binding affinity to viral proteins, making it a candidate for further exploration in antiviral therapies.
Case Study: Viral Replication Inhibition
In a study focusing on antiviral activity, a related pyrazole compound demonstrated significant inhibition of viral replication in cultured cells with EC₅₀ values around 130 µM, indicating potential for development as an antiviral agent.
Pharmacological Profile
The pharmacological profile of 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide suggests:
- Low Toxicity : Preliminary assessments indicate a favorable safety profile compared to traditional chemotherapeutics.
- Broad Spectrum Activity : Its ability to inhibit multiple targets makes it suitable for combination therapies.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine.
Halogen Substitution Reactions
The chloro and fluoro groups on the benzene ring exhibit distinct reactivity in nucleophilic aromatic substitution (NAS).
Chlorine Substitution
The 2-chloro substituent is moderately activated for NAS due to the ortho-fluorine’s electron-withdrawing effect.
Fluorine Substitution
The 6-fluoro group is less reactive due to strong C–F bond stability but may participate in directed ortho-metalation.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Directed Lithiation | LDA, THF, -78°C, followed by electrophile (e.g., D₂O) | Deuterated derivative at the ortho position | Requires anhydrous conditions |
Pyrazole Ring Functionalization
The 1-(2-methoxyethyl)-1H-pyrazole moiety can undergo alkylation or oxidation:
| Reaction | Reagents/Conditions | Product | Yield (Reported) |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt at pyrazole N-1 | ~60–75% |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrazole N-oxide derivative | ~50–65% |
Furan Ring Reactivity
The furan-2-yl group is prone to electrophilic substitution (e.g., nitration, sulfonation):
Cross-Coupling Reactions
The compound’s aryl halides and heterocycles are amenable to palladium-catalyzed couplings:
Stability and Degradation Pathways
-
Thermal Stability : Decomposition observed >200°C via cleavage of the methoxyethyl group .
-
Photodegradation : UV light induces radical formation at the furan ring, leading to dimerization .
-
Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyrazole’s methylene bridge .
Key Research Findings
-
Synthetic Optimization :
-
Biological Implications :
Comparison with Similar Compounds
Halogen-Substituted Benzamides
- Target Compound : 2-Chloro-6-fluoro substitution on the benzamide core.
- Analog 1 (): 2-[(2-Chloro-6-fluorophenyl)amino]-7,7-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-7,8-dihydro-1H-furo[3,2-e]benzimidazole-5-carboxamide (1374296-49-7) Shares a 2-chloro-6-fluorophenyl group but incorporates a benzimidazole-furo hybrid scaffold instead of pyrazole. The thiazole and dimethyl groups may enhance metabolic stability compared to the target compound’s methoxyethyl chain .
- Analog 2 () : N-(2-fluoro-3-methyl-phenyl)-6-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-[1,3,5]triazine-2,4-diamine (1366659-06-4)
Pyrazole-Containing Analogs
- Analog 3 (): N-Methyl-1-benzothiophene-2-carboxamide derivative (1227207-29-5) Features a pyridin-2-yl amino group and benzothiophene carboxamide. While lacking a pyrazole, the carboxamide linkage and aromatic heterocycles suggest similar target engagement strategies .
Heterocyclic and Substituent Variations
Furan and Methoxyethyl Groups
- USP-Related Compounds (): N-Oxide derivatives with dimethylamino-methyl furan groups (e.g., USP31 compounds 6–9) highlight the role of furan in modulating solubility and reactivity. The target compound’s methoxyethyl group may offer improved pharmacokinetics over dimethylamino analogs by reducing basicity .
Pyrazole vs. Other Heterocycles
Structural and Functional Implications
Physicochemical Properties
Inferred Bioactivity
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide?
Methodological Answer: The synthesis typically involves three key steps:
Pyrazole Core Formation : The 5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazole-3-ylmethyl moiety can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via Mannich reactions, as demonstrated in analogous pyrazole syntheses .
Amide Bond Formation : Coupling the pyrazole-methylamine intermediate with 2-chloro-6-fluorobenzoyl chloride (or activated carboxylic acid derivatives) using reagents like HATU or DCC in anhydrous solvents (e.g., DMF, pyridine) .
Functionalization : Introducing the methoxyethyl group via alkylation under basic conditions (e.g., K₂CO₃ in acetone).
Q. Example Reaction Table
Q. How can key functional groups in this compound be characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and ether C-O (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₂₁H₁₈ClFN₂O₃: 412.09 g/mol) .
Advanced Research Questions
Q. What strategies can optimize the reaction yield during the amide coupling step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, pyridine) to stabilize intermediates .
- Catalyst Optimization : Screen coupling agents (e.g., HATU vs. EDCI) to reduce side reactions.
- Design of Experiments (DoE) : Apply statistical models to optimize molar ratios, temperature, and reaction time. For example, a Central Composite Design can identify critical factors affecting yield .
- Microwave Assistance : Reduce reaction time from 24 h to 1–2 h with controlled microwave irradiation (e.g., 100°C, 150 W) .
Q. Example DoE Table
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Molar Ratio (Amine:Acid) | 1:1 | 1:1.5 | 1:1.2 |
| Temperature (°C) | 25 | 80 | 60 |
| Reaction Time (h) | 12 | 48 | 24 |
Q. How does X-ray crystallography aid in confirming the molecular structure and intermolecular interactions?
Methodological Answer:
- Structural Validation : X-ray diffraction resolves bond lengths (e.g., C=O at 1.23 Å) and angles, confirming the amide linkage and substituent positions .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···N or C–H···O) stabilizing crystal packing. For example, centrosymmetric dimers via N–H···N bonds (2.89 Å) .
- Torsional Analysis : Assess conformational flexibility of the methoxyethyl chain (torsion angles ~60°–180°) .
Q. What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase or protease active sites). Focus on π-π stacking (furan/pyrazole with aromatic residues) and hydrogen bonding (amide with Asp/Glu) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
Q. How can salt forms improve the physicochemical properties of this compound for pharmacological studies?
Methodological Answer:
- Salt Selection : Screen hydrochloride or sodium salts to enhance solubility. For example, hydrochloride salts increase aqueous solubility by 10–100× via protonation of the amide nitrogen .
- Stability Testing : Assess hygroscopicity and thermal stability (TGA/DSC) under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
